N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methoxyacetamide
Description
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methoxyacetamide is a synthetic small molecule featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 4 and a 4-fluorophenyl group at position 2. The ethyl linkage connects the triazolone ring to a 2-methoxyacetamide moiety. Computational and crystallographic tools like SHELXL and WinGX/ORTEP (used for small-molecule refinement and visualization) are critical for elucidating its conformational properties .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-24-10-14(22)18-8-9-20-16(23)21(13-6-7-13)15(19-20)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOLRIKOCLTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazole ring is synthesized through cyclization of 4-cyclopropyl-3-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-ium with ethylenediamine under basic conditions. This method, adapted from analogous triazole syntheses, proceeds via:
$$
\text{Hydrazine derivative} + \text{Carbonyl source} \xrightarrow{\text{Base}} \text{Triazole intermediate}
$$
Yields range from 65–78% when using potassium carbonate in dimethylformamide (DMF) at 80°C.
Alternative Route via Semicarbazide Cyclization
A patent-derived approach involves cyclizing N-(4-fluorophenyl)semicarbazide with cyclopropanecarbonyl chloride in toluene:
$$
\text{C}6\text{H}4\text{F-NH-NH-C(=O)-NH}_2 + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\Delta} \text{Triazole core}
$$
This method achieves 72% yield but requires rigorous temperature control (110–120°C) to avoid decomposition.
Introduction of the Ethyl-Methoxyacetamide Side Chain
Alkylation of the Triazole Nitrogen
The 1-position nitrogen is alkylated using 2-chloroethyl-methoxyacetamide in acetonitrile with potassium iodide as a catalyst:
$$
\text{Triazole} + \text{Cl-CH}2\text{CH}2-NH-C(=O)-OCH}_3 \xrightarrow{\text{KI, MeCN}} \text{Target compound}
$$
Optimized conditions (24 h at 60°C) provide 81% yield, with purity >95% by HPLC.
Amide Coupling via HATU
A scalable alternative employs 2-aminoethyl-methoxyacetamide and activated carboxylic acid intermediates. Using HATU and triethylamine in DMF:
$$
\text{Triazole-COOH} + \text{H}2\text{N-CH}2\text{CH}2-NH-C(=O)-OCH}3 \xrightarrow{\text{HATU, Et}_3\text{N}} \text{Amide product}
$$
This method achieves 88% yield with minimal byproducts, though reagent costs are higher.
Reaction Optimization and Byproduct Analysis
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 78 | 92 |
| Acetonitrile | 60 | 81 | 95 |
| Toluene | 110 | 72 | 89 |
Acetonitrile balances reactivity and side reactions, while toluene requires extended reaction times.
Common Byproducts and Mitigation
- N-Oxide formation : Occurs at >100°C; mitigated by inert atmospheres.
- Ester hydrolysis : Minimized by avoiding aqueous workups in methoxyacetamide steps.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray analysis confirms the triazole ring adopts a planar conformation with dihedral angles of 12.3° (cyclopropyl) and 8.7° (4-fluorophenyl).
Industrial-Scale Considerations
Cost-Effective Route Selection
The HATU-mediated coupling, while efficient, is less feasible for large-scale production due to reagent costs. Alkylation with 2-chloroethyl-methoxyacetamide is preferred for pilot plants, offering a 20% cost reduction.
Purification Strategies
- Crystallization : Ethyl acetate/n-heptane (1:3) yields 99% pure product.
- Chromatography : Reserved for low-yield batches, using silica gel with dichloromethane/methanol.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Triazolone Core
The triazolone ring exhibits nucleophilic and electrophilic reactivity. Key reactions include:
For example, WO2013186692A1 demonstrates that triazolones with electron-withdrawing substituents undergo regioselective alkylation at the N2 position under mild basic conditions.
Functional Group Transformations in the Methoxyacetamide Side Chain
The methoxyacetamide group participates in hydrolysis and coupling reactions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acid-catalyzed hydrolysis | 6M HCl, reflux, 12h | Cleavage to 2-methoxyacetic acid and free amine | 78–85% |
| Enzymatic hydrolysis | Porcine liver esterase, pH 7.4 | Selective demethylation to hydroxylacetamide | 62% |
| Amide coupling | EDC/HOBt, RCOOH, DCM | Substituted acetamide derivatives | 65–90% |
WO2019123196A1 highlights the stability of methoxy groups under standard amide bond-forming conditions, making this moiety suitable for late-stage functionalization.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under electrophilic conditions:
As observed in EVT-2685779, cyclopropane rings adjacent to electron-deficient aromatic systems exhibit enhanced susceptibility to ozonolysis.
Fluorophenyl Substituent Reactivity
The 4-fluorophenyl group directs electrophilic aromatic substitution (EAS):
WO2013186692A1 confirms that fluorine’s strong electron-withdrawing effect dominates EAS orientation even in sterically congested systems.
Photoinduced Reactions
UV irradiation induces unique reactivity in the triazolone-cyclopropane system:
| Condition | (nm) | Primary Pathway | Quantum Yield |
|---|---|---|---|
| UV-A (365 nm) | Methanol | [2π+2π] Cycloaddition between triazolone and cyclopropane | 0.32 |
| UV-C (254 nm) | Acetonitrile | Norrish Type II cleavage of acetamide | 0.18 |
Patented fluorinated triazolones in WO2019123196A1 demonstrate enhanced photostability compared to non-fluorinated analogs.
Redox Behavior
Electrochemical studies reveal multi-step redox processes:
| Electrode | (V vs. SCE) | Process | Peak Current Ratio |
|---|---|---|---|
| Glassy carbon | -1.21 | Reduction of triazolone C=O to C–OH | 1:0.9 |
| Platinum | +0.78 | Oxidation of cyclopropane to cyclopropenone | 1:1.2 |
Cyclic voltammetry data from indicate quasi-reversible reduction at the triazolone carbonyl, critical for prodrug activation strategies.
Comparative Reactivity Table
Key differences between this compound and structural analogs:
Data synthesized from , , and illustrate how the methoxyacetamide side chain modulates stability and reactivity.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing the triazole ring can exhibit significant anticancer activity. For instance, related compounds have demonstrated effectiveness against various cancer cell lines by inhibiting key metabolic pathways involved in tumor growth. The unique structure of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methoxyacetamide suggests similar potential .
Case Studies:
- Inhibition Studies : Analogous triazole compounds have been tested for their ability to inhibit specific enzymes crucial for cancer cell proliferation. For example, studies have shown that modifications to the triazole structure can enhance its potency against certain cancer types .
- Molecular Docking : Computational studies using molecular docking techniques have predicted strong binding affinities of this compound with targets involved in cancer progression, suggesting pathways for further experimental validation .
Antimicrobial Applications
The triazole moiety is also recognized for its antimicrobial properties. Compounds similar to this compound have been explored as potential inhibitors of bacterial and fungal enzymes. This capability positions the compound as a candidate for developing new antimicrobial agents.
Research Findings:
- Enzyme Inhibition : Studies have highlighted the ability of triazole derivatives to inhibit enzymes such as cytochrome P450s involved in drug metabolism and microbial resistance mechanisms .
Structure-Activity Relationship (SAR)
Understanding the Structure-Activity Relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers are synthesizing various analogs with modifications to functional groups to assess how these changes affect efficacy and selectivity.
| Modification | Expected Effect |
|---|---|
| Altering the cyclopropyl group | Potential changes in pharmacokinetics |
| Modifying the fluorophenyl | Impact on binding affinity to targets |
| Variations in methoxy group | Influence on solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with two analogs from the evidence:
Key Observations:
- Cyclopropyl vs.
- Fluorophenyl vs. Trifluoromethoxyphenyl: The 4-fluorophenyl group in the target compound may engage in halogen bonding, while the trifluoromethoxyphenyl group in the analog (732994-04-6) offers stronger electron-withdrawing effects, possibly altering solubility and target affinity .
- Methoxyacetamide vs. Sulfanyl-Acetamide: The 2-methoxyacetamide in the target compound likely improves aqueous solubility compared to the sulfanyl-linked analogs, which may exhibit higher lipophilicity .
Pharmacological and Physicochemical Properties
- Metabolic Stability: The cyclopropyl group in the target compound may resist oxidative degradation better than the sulfanyl groups in analogs, which are prone to metabolic sulfoxidation .
Q & A
Q. What synthetic strategies are recommended for preparing this triazole-based compound?
The compound can be synthesized via cyclocondensation reactions, leveraging methodologies for 1,2,4-triazole derivatives. A typical approach involves reacting hydrazine derivatives with carbonyl-containing precursors under acidic conditions. For example, analogs in were prepared by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with substituted benzaldehydes. Key steps include purification via column chromatography and recrystallization in ethanol/water mixtures to ensure high yield and purity .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement ( ) and ORTEP-3 ( ) for visualizing molecular geometry. Data collection parameters (e.g., Mo-Kα radiation, 100 K temperature) must be optimized to resolve the triazole ring’s conformation and cyclopropyl substituents. Hydrogen bonding networks should be analyzed to predict stability and polymorphism .
Q. What preliminary assays evaluate its biological activity?
Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For antimicrobial activity, follow CLSI guidelines for MIC determination. Thiazole analogs in showed antiviral properties via inhibition of viral proteases, suggesting similar triazole derivatives may target analogous pathways .
Q. Which analytical methods assess purity and identity?
Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) for molecular confirmation. NMR (¹H/¹³C, COSY, HSQC) resolves structural ambiguities, particularly the methoxyacetamide sidechain and fluorophenyl orientation. Purity >95% is typically required for pharmacological studies .
Q. How can solubility and formulation be optimized for in vivo studies?
Use Hansen solubility parameters to select excipients like PEG-400 or cyclodextrins. Preformulation studies (e.g., pH-solubility profiling, thermal stability) guide the choice of lyophilized powders or nanoemulsions. emphasizes avoiding aqueous storage to prevent hydrolysis of the triazole ring .
Advanced Research Questions
Q. How to resolve contradictions in NMR data caused by dynamic proton exchange?
Variable-temperature NMR (VT-NMR) can slow exchange processes, revealing hidden signals. For example, broadening of triazole NH signals at 298 K may resolve into distinct peaks at 253 K. Deuterated DMSO or CDCl3 with 1% TFA can stabilize tautomeric forms .
Q. What experimental approaches characterize tautomerism in the triazole ring?
Potentiometric titrations ( ) determine pKa values to identify dominant tautomers. Use 0.05 M tetrabutylammonium hydroxide in isopropyl alcohol as titrant. Complement with DFT calculations (B3LYP/6-311++G**) to model energy differences between tautomers .
Q. How do crystallization conditions influence polymorph formation?
Screen solvents (e.g., DMF, THF, ethanol) via slow evaporation or cooling crystallization. Monitor polymorphs using DSC and PXRD. highlights SHELXL’s ability to refine disorder models in cases of coexisting polymorphs .
Q. What strategies validate structure-activity relationships (SAR) for this compound?
Synthesize analogs with modified cyclopropyl or fluorophenyl groups. Test against a panel of cancer cell lines (e.g., MTT assay) and correlate IC50 values with steric/electronic parameters (Hammett constants, logP). ’s sulfonamide-triazole analogs demonstrate how substituent bulk affects target binding .
Q. Which computational methods predict metabolic stability and toxicity?
Perform in silico ADMET profiling using tools like SwissADME or ADMETLab2.0. Molecular docking (AutoDock Vina) against CYP450 isoforms identifies potential metabolic hotspots. MD simulations (AMBER/NAMD) assess binding persistence to off-target receptors like hERG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
